molecular formula C13H11NO6 B1594565 2-Phthalimidoglutaric acid CAS No. 6349-98-0

2-Phthalimidoglutaric acid

Cat. No.: B1594565
CAS No.: 6349-98-0
M. Wt: 277.23 g/mol
InChI Key: FEFFSKLJNYRHQN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phthalyl-DL-glutamic Acid, also known as 2-Phthalimidoglutaric Acid, is a derivative of phthalic anhydride It’s known that phthalimide analogs have shown anti-inflammatory and immunomodulatory activities .

Mode of Action

It’s known that phthalimide analogs can suppress nitric oxide production in murine cells stimulated with lipopolysaccharide . This suggests that Phthalyl-DL-glutamic Acid might interact with its targets to modulate inflammatory responses.

Biochemical Pathways

It’s known that phthalimide analogs can inhibit tnf-α and il-1β production by macrophages . These cytokines are part of the inflammatory response, suggesting that Phthalyl-DL-glutamic Acid might affect pathways related to inflammation.

Pharmacokinetics

It’s known that 2-phthalimidoglutaramic acid, a related compound, undergoes hydrolysis to form this compound . This suggests that Phthalyl-DL-glutamic Acid might also undergo similar metabolic transformations.

Result of Action

Phthalimide analogs have shown anti-inflammatory and immunomodulatory activities . This suggests that Phthalyl-DL-glutamic Acid might have similar effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

2-Phthalimidoglutaric acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to inhibit the decarboxylation of L-glutamate, a critical reaction in cellular metabolism . This inhibition suggests that this compound interacts with enzymes involved in glutamate metabolism, potentially affecting the overall metabolic flux within cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of brain glutamate dehydrogenase, impacting the metabolism of glutamate in neuronal cells . This inhibition can lead to alterations in cellular energy production and neurotransmitter synthesis, affecting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as glutamate dehydrogenase by binding to their active sites, preventing the normal substrate from accessing the enzyme . This inhibition can lead to a decrease in enzyme activity, affecting the metabolic pathways that rely on these enzymes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under physiological conditions but can undergo hydrolysis in aqueous solutions . Over time, the degradation of this compound can lead to a decrease in its inhibitory effects on enzymes and other biomolecules. Long-term exposure to this compound in cell cultures has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert its inhibitory effects on specific enzymes . At higher doses, this compound can induce toxic effects, including disruptions in cellular metabolism and potential damage to tissues . These dose-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to glutamate metabolism. It can be metabolized to form 2-(o-carboxybenzamido)glutaric acid, which further breaks down into glutamic acid and phthalic acid . These metabolic transformations indicate that this compound can influence the levels of key metabolites within cells, potentially affecting overall metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been suggested that this compound can bind to serum albumin, facilitating its transport in the bloodstream . Additionally, the distribution of this compound within tissues may be influenced by its interactions with cellular transporters, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and mitochondria . Its localization is likely directed by specific targeting signals or post-translational modifications that guide it to these compartments. The presence of this compound in these subcellular locations can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phthaloyl-L-glutamic acid is synthesized through the condensation reaction of phthalic anhydride with L-glutamic acid in a solution of glacial acetic acid at refluxing temperature . The reaction typically involves:

    Reactants: Phthalic anhydride and L-glutamic acid.

    Solvent: Glacial acetic acid.

    Conditions: Refluxing temperature.

Industrial Production Methods: In industrial settings, the synthesis of N-Phthaloyl-L-glutamic acid follows similar principles but may involve larger scale equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Phthaloyl-L-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reagents: Phthalic anhydride, L-glutamic acid, glacial acetic acid.

    Conditions: Refluxing temperature for synthesis; specific conditions for peptide synthesis depending on the desired peptide.

Major Products:

    Peptides: When used in peptide synthesis, N-Phthaloyl-L-glutamic acid forms peptides with the desired amino acid sequences.

    Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents and conditions used.

Scientific Research Applications

N-Phthaloyl-L-glutamic acid has several applications in scientific research, including:

Comparison with Similar Compounds

N-Phthaloyl-L-glutamic acid can be compared with other similar compounds such as:

Uniqueness: N-Phthaloyl-L-glutamic acid is unique due to its specific stereochemistry (L-form) and its application in peptide synthesis, which distinguishes it from its racemic and anhydride counterparts.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6/c15-10(16)6-5-9(13(19)20)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4,9H,5-6H2,(H,15,16)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFFSKLJNYRHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884264
Record name Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
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Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6349-98-0, 2301-52-2
Record name 2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)pentanedioic acid
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Record name 2-Phthalimidoglutaric acid
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Record name 2-Phthalimidoglutaric acid
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Record name Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
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Record name Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
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Record name (±)-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)glutaric acid
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Record name 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)glutaric acid
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Record name N-PHTHALOYL-DL-GLUTAMIC ACID
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-phthalimidoglutaric acid formed in the body?

A: this compound is a product of thalidomide hydrolysis. After thalidomide administration, it undergoes extensive metabolism, breaking down into various hydrolysis products. this compound represents one of these breakdown products, alongside other compounds like α-(o-carboxybenzamido)glutarimide and 2-phthalimidoglutaramic acid. [, , ]

Q2: Is this compound found in embryos after thalidomide administration to pregnant animals?

A: Yes, research shows that this compound, along with other thalidomide hydrolysis products, can be found in the embryos of pregnant rabbits after oral administration of thalidomide. This suggests that these compounds can cross the placental barrier and potentially exert effects on the developing embryo. [, ]

Q3: Does this compound contribute to thalidomide's teratogenic effects?

A: While the exact mechanism of thalidomide teratogenicity remains unclear, evidence suggests that this compound, alongside thalidomide itself and other hydrolysis products, might play a role. In rabbit embryo culture, this compound demonstrated embryopathic effects similar to thalidomide, including reduced limb bud growth and disrupted otic vesicle formation. []

Q4: What are the potential mechanisms by which this compound might exert embryopathic effects?

A: Research suggests a potential role of prostaglandin H synthase (PHS) and reactive oxygen species (ROS) in the embryopathic effects of this compound. Similar to thalidomide, it was found to increase oxidative DNA damage in rabbit embryos, measured by 8-oxoguanine levels. Co-treatment with PHS inhibitors mitigated both the DNA damage and the embryopathies, indicating a potential mechanism involving PHS-dependent ROS generation. []

Q5: Do all species exhibit the same sensitivity to this compound's potential embryopathic effects?

A: Research suggests species-specific differences in susceptibility. While this compound exhibited embryopathic effects in rabbit embryo culture, studies on CD-1 mice, a strain typically resistant to thalidomide, showed resistance to embryopathies induced by this compound as well. This highlights the complexity of thalidomide's teratogenic effects and underscores the role of species-specific factors in mediating susceptibility. [, ]

Q6: What analytical methods are used to study the metabolism and presence of this compound?

A: Researchers utilize radiolabeling techniques to track the fate of thalidomide and its hydrolysis products. Studies often involve administering radiolabeled ([14C]) thalidomide to pregnant animals and then analyzing the urine, feces, plasma, and embryonic tissues for the presence of radioactive metabolites, including this compound. This allows for the quantification and characterization of the various metabolic products. [, , ]

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